
2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide typically involves the reaction of hydrazinecarboxamide with a trimethylsilyl-substituted phenyl compound under controlled conditions. The reaction is often carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature . The process may involve steps such as C-demethylation and amino shifts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
化学反応の分析
Types of Reactions
2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, reduced forms of the compound.
科学的研究の応用
2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and other biomolecules.
Industry: The compound is used in the production of fine chemicals and pharmaceutical intermediates.
作用機序
The mechanism of action of 2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinecarboxamide derivatives and trimethylsilyl-substituted phenyl compounds .
Uniqueness
2-(1-(3-(Trimethylsilyl)phenyl)ethylidene)hydrazinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
特性
CAS番号 |
18037-19-9 |
|---|---|
分子式 |
C12H19N3OSi |
分子量 |
249.38 g/mol |
IUPAC名 |
[(Z)-1-(3-trimethylsilylphenyl)ethylideneamino]urea |
InChI |
InChI=1S/C12H19N3OSi/c1-9(14-15-12(13)16)10-6-5-7-11(8-10)17(2,3)4/h5-8H,1-4H3,(H3,13,15,16)/b14-9- |
InChIキー |
KLUNXGAXCZWQBE-ZROIWOOFSA-N |
異性体SMILES |
C/C(=N/NC(=O)N)/C1=CC(=CC=C1)[Si](C)(C)C |
正規SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


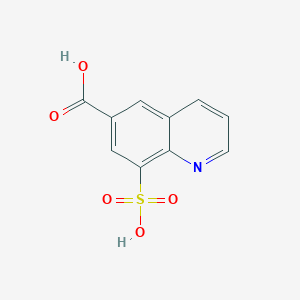
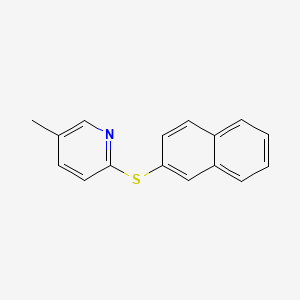

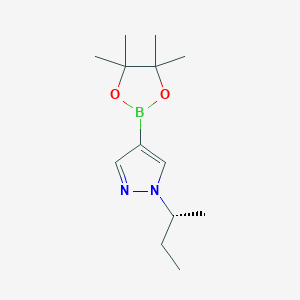
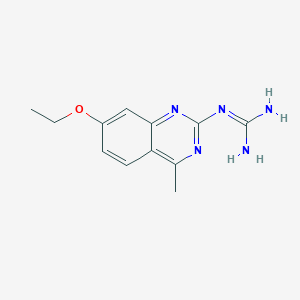
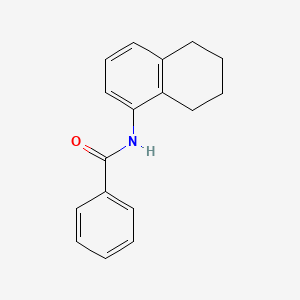
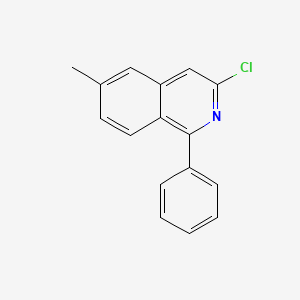


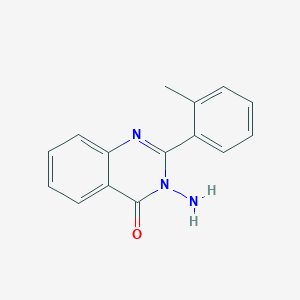
![1'-Methyl-1'h,3'h-spiro[cyclohexane-1,2'-perimidine]](/img/structure/B11864812.png)
![4-[(2-Methoxyphenyl)methyl]isoquinoline](/img/structure/B11864831.png)
![1,3-Dioxolo[4,5-g]quinoline, 6-phenyl-](/img/structure/B11864839.png)
![Carbamic acid, [3-(trimethoxysilyl)propyl]-, ethyl ester](/img/structure/B11864851.png)
